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Compound of Interest

2-(Oxan-4-
Compound Name:

yl)morpholine;hydrochloride
CAS No.: 2361640-89-1

Cat. No.: B2613121

Get Quote

Executive Summary

This guide provides a technical analysis of 2-(Oxan-4-yl)morpholine hydrochloride, a critical
saturated heterocyclic building block used in kinase inhibitor discovery. The primary analytical
challenge lies in resolving the overlapping aliphatic signals of the two saturated rings
(morpholine and tetrahydropyran/oxane) and confirming the regiochemistry (2-substituted vs. 3-
substituted).

Key Findings:

¢ Salt Comparison: Protonation of the morpholine nitrogen induces a +0.4—-0.8 ppm downfield
shift in adjacent methylene protons (

) compared to the free base.

+ Regioisomer ID: The C2-methine proton exhibits a distinct coupling pattern (

Hz) that differentiates it from the 3-substituted isomer.
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¢ Solvent Choice: DMSO-

is the superior solvent for the hydrochloride salt, allowing visualization of the ammonium (
) protons which are invisible in

due to exchange.

Structural Context & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. The
molecule consists of a morpholine ring attached at position 2 to the 4-position of an oxane
(tetrahydropyran) ring.

Click to download full resolution via product page

Figure 1: Connectivity map. The critical junction is the C2-C4' bond (Yellow).

Comparative Analysis: Hydrochloride Salt vs. Free
Base
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The most significant spectral difference occurs upon salt formation. The positive charge on the
nitrogen exerts a strong inductive effect ($ -1 $), deshielding the adjacent protons.

Table 1: Chemical Shift Perturbation ()

Data represents characteristic values for morpholine scaffolds in DMSO-

at 400 MHz.
Proton
iy reei t Free Base HCI Salt signal
nvironmen ssignmen (Shift) o
Multiplicit
t (ppm) (ppm) plicity
Ammonium N/A 9.0-9.8 New Signal Broad Singlet
Morpholine Multiplets
H6, H2 26-2.8 3.0-35 +0.4 - +0.7
N-CH (Broadened)
Morpholine )
H3, H5 35-36 3.8-4.1 +0.2-+0.4 Multiplets
O-CH
Oxane O-CH H2', H6' 3.8-3.9 3.8-3.9 <0.1 ddd / td
Junction
) H4' 14-16 15-1.7 +0.1 m
Methine

Mechanism of Action:
e Protonation: The lone pair on N1 accepts a proton, forming a quaternary ammonium species.
» Deshielding: The positive charge pulls electron density away from

and
protons, moving their signals downfield (higher ppm).

o Symmetry Break: In the free base, ring inversion is rapid. In the salt, the conformation is
often locked into a chair form with the bulky oxane group equatorial, sharpening the
distinction between axial and equatorial protons (

Hz vs
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Hz).

Regioisomer Discrimination (2-sub vs. 3-sub)

A common synthetic error is producing the 3-substituted isomer. The NMR spectrum provides a

definitive method for validation.

Decision Logic for Isomer Identification

Start Analysis
(Aliphatic Region)

Locate Methine Proton
(Connection to Oxane)

Is the Methine signal
adjacent to Nitrogen?

2-Substituted (Target) 3-Substituted (Isomer)
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(Validation: COSY Spectrum)

l

2-Sub: Methine couples to
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Figure 2: Logic flow for distinguishing regioisomers based on chemical shift environment.
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Detailed Criteria:

e 2-(Oxan-4-yl)morpholine: The chiral center (C2) is adjacent to the Nitrogen. The methine
proton is shielded relative to an oxygen-adjacent proton. Expect

2.8-3.4 ppm (depending on salt state).

o 3-(Oxan-4-yl)morpholine: The chiral center (C3) is adjacent to the Oxygen. The methine
proton is significantly deshielded by the oxygen atom. Expect

3.6—4.0 ppm.

Experimental Protocols
A. Sample Preparation (Standard)

To ensure reproducibility and visualization of exchangeable protons:
e Solvent: Use DMSO-

(99.9% D).

o Why:

often leads to solubility issues for hydrochloride salts and broadens peaks due to
aggregation.

causes the loss of the

signal via deuterium exchange.
e Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
o Note: Higher concentrations may induce viscosity broadening.

» Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for
calibration.

B. Acquisition Parameters (400 MHz+)

e Pulse Sequence:zg30 (standard 30° pulse).
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e Scans (NS): 16 or 32 (Sufficient for >5 mg).

» Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the quaternary
ammonium protons for accurate integration.

C. Recommended 2D Experiments

Due to the "envelope" of overlapping methylene signals between 1.2-2.0 ppm (oxane ring) and
3.0-4.0 ppm (morpholine/oxane ethers), 1D analysis is often insufficient.

e COSY: Essential to trace the spin system from the distinct

protons
C2-H
C3-H.

e HSQC: Critical to separate the overlapping

signals by their carbon shifts (Morpholine C-N
45-50 ppm vs Oxane C-C

28-32 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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